molecular formula C6H11NO2S B11917623 Methyl Thiomorpholine-2-carboxylate

Methyl Thiomorpholine-2-carboxylate

Cat. No.: B11917623
M. Wt: 161.22 g/mol
InChI Key: JDDPMBAIPZTAGP-UHFFFAOYSA-N
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Description

Methyl Thiomorpholine-2-carboxylate is a heterocyclic organic compound that features a thiomorpholine ring with a carboxylate group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl Thiomorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl Thiomorpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl Thiomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring and have diverse biological activities.

    Indoles: Indole derivatives are known for their wide range of biological activities and are structurally similar to thiomorpholine derivatives.

    Morpholines: These compounds share the morpholine ring structure but lack the sulfur atom present in thiomorpholine.

Uniqueness

Methyl Thiomorpholine-2-carboxylate is unique due to the presence of both a thiomorpholine ring and a carboxylate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl thiomorpholine-2-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3

InChI Key

JDDPMBAIPZTAGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCS1

Origin of Product

United States

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